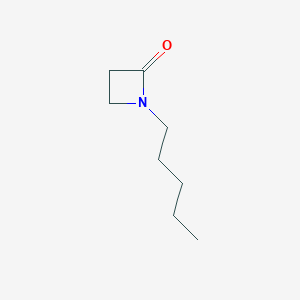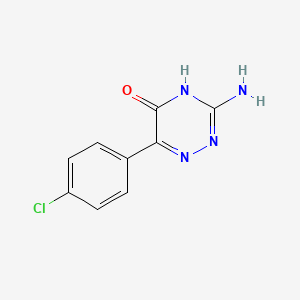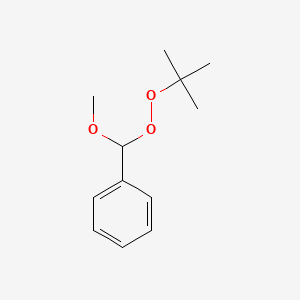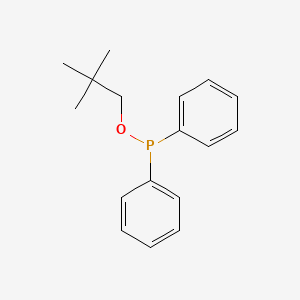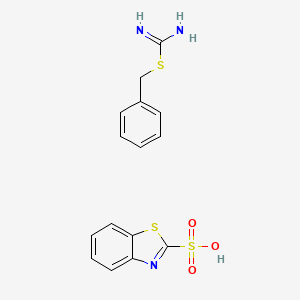
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is a compound that combines the structural features of benzothiazole and sulfonic acid with a benzyl carbamimidothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes the use of 2-aminothiophenol and aldehydes in the presence of catalysts such as samarium triflate . The reaction conditions typically involve mild temperatures and aqueous media to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 1,3-benzothiazole-2-sulfonic acid often involves large-scale reactions using similar synthetic routes as mentioned above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The benzothiazole ring is known to interact with biological molecules through hydrogen bonding and π-π interactions, influencing the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the sulfonic acid and benzyl carbamimidothioate groups.
2-Mercaptobenzothiazole: A related compound used as a rubber accelerator and in the synthesis of other benzothiazole derivatives.
Benzoxazole: A compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring, leading to different chemical properties.
Uniqueness
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is unique due to the presence of both sulfonic acid and benzyl carbamimidothioate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63181-83-9 |
|---|---|
Formule moléculaire |
C15H15N3O3S3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H5NO3S2/c9-8(10)11-6-7-4-2-1-3-5-7;9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10,11) |
Clé InChI |
CVBXZAKBQHUFNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=N)N.C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


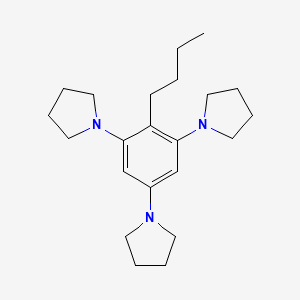
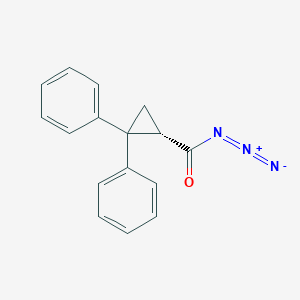


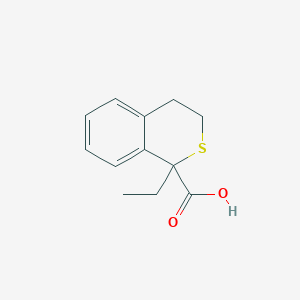
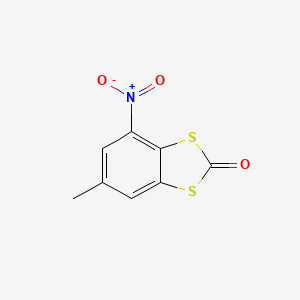
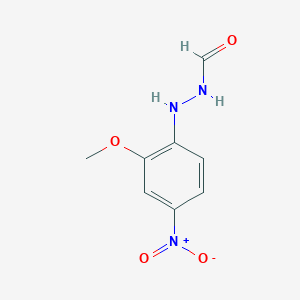

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
